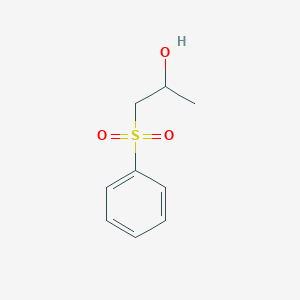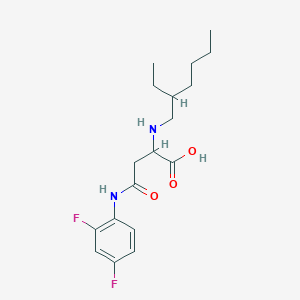![molecular formula C24H15FN4O6 B2975415 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 895790-18-8](/img/no-structure.png)
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
- Application : This compound has been used in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008).
Biological Evaluation for Peripheral Benzodiazepine Receptors
- Application : Substituted versions of this compound have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This is significant in the study of neurodegenerative disorders (Fookes et al., 2008).
Anticancer Activity
- Application : Derivatives of this compound have shown anticancer activity in vitro. Certain compounds within this series exhibited significant cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Neuroinflammation PET Imaging
- Application : Novel pyrazolo[1,5-a]pyrimidines related to this compound have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This has implications in PET imaging for neuroinflammation (Damont et al., 2015).
Anti-Lung Cancer Activity
- Application : Fluoro substituted benzo[b]pyran derivatives, related to this compound, have been synthesized and shown to possess anti-lung cancer activity. These compounds exhibited anticancer activity at low concentrations against human cancer cell lines (Hammam et al., 2005).
Propiedades
Número CAS |
895790-18-8 |
|---|---|
Nombre del producto |
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide |
Fórmula molecular |
C24H15FN4O6 |
Peso molecular |
474.404 |
Nombre IUPAC |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H15FN4O6/c25-14-5-9-16(10-6-14)28-23(31)22-21(18-3-1-2-4-19(18)35-22)27(24(28)32)13-20(30)26-15-7-11-17(12-8-15)29(33)34/h1-12H,13H2,(H,26,30) |
Clave InChI |
DYTVZTRSEPYXQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)
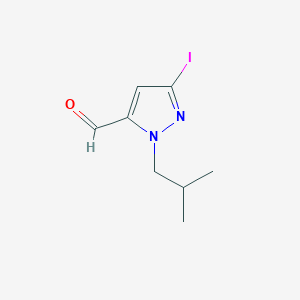
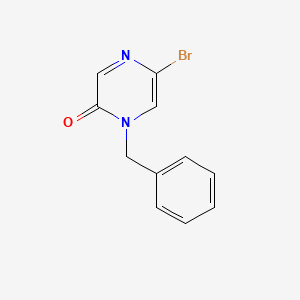
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)
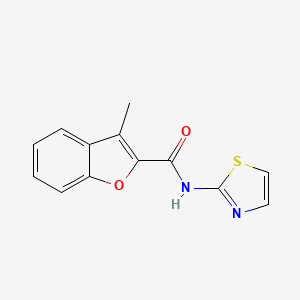
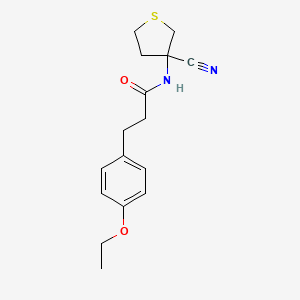
![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)
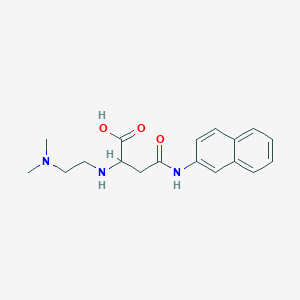
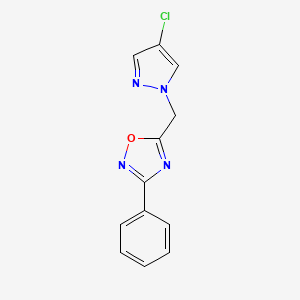
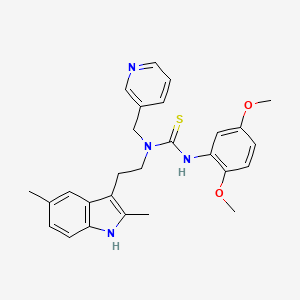
![5-Benzyl-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2975349.png)
![2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide](/img/structure/B2975350.png)
